molecular formula C12H22N2O3S B2439317 Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2260932-88-3

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No. B2439317
CAS RN: 2260932-88-3
M. Wt: 274.38
InChI Key: BXOHTTLNJTWRQM-UHFFFAOYSA-N
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Description

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate is an organic compound with the CAS Number: 2260932-88-3 . It has a molecular weight of 274.38 . The IUPAC name of this compound is tert-butyl 7-amino-7lambda6-thia-1-azaspiro[3.5]non-6-ene-1-carboxylate 7-oxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h8H,4-7,9H2,1-3H3, (H2,13,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it is stable under standard laboratory conditions.

Scientific Research Applications

Synthesis and Chemical Space Exploration

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate and related compounds are significant in the synthesis of novel compounds, especially for accessing chemical spaces complementary to piperidine ring systems. Meyers et al. (2009) described efficient routes for synthesizing bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate useful for selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009).

Role in Antiviral Drug Development

Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones, demonstrating their potential in inhibiting human coronavirus replication. This research underscores the relevance of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in antiviral drug development (Apaydın et al., 2019).

Spirocyclic Compounds in Organic Synthesis

Sukhorukov et al. (2008) explored the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing insights into catalytic hydrogenation and mechanistic aspects of spirocyclic compounds in organic synthesis (Sukhorukov et al., 2008).

Catalysis and Enantioselective Synthesis

López et al. (2020) described the enantioselective synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid, a proline scaffold, highlighting the role of tert-butyl azaspiro compounds in medicinal chemistry, particularly in the synthesis of antiviral ledipasvir (López et al., 2020).

Structural and Molecular Analysis

The structural and molecular aspects of tert-butyl azaspiro compounds are crucial in understanding their properties and potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and determined its structure using X-ray diffraction, contributing to the knowledge of cyclic amino acid esters (Moriguchi et al., 2014).

Conformational Analysis in Peptide Mimetics

Fernandez et al. (2002) synthesized spirolactams as constrained surrogates for dipeptides, conducting conformational analyses to evaluate their potential in peptide-based drug discovery. This research highlights the use of tert-butyl azaspiro compounds in developing peptidomimetics (Fernandez et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 7-imino-7-oxo-7λ6-thia-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOHTTLNJTWRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCS(=N)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate

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